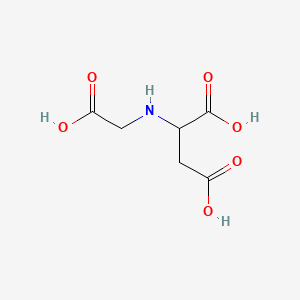

N-(Carboxymethyl)aspartic acid

Vue d'ensemble

Description

N-(Carboxymethyl)aspartic acid is a derivative of aspartic acid, a naturally occurring amino acid. This compound is known for its potential as a tetradentate chelating agent, which means it can form stable complexes with metal ions. It is chemically similar to nitrilotriacetic acid and is used in various applications due to its unique properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(carboxymethyl)aspartic acid typically involves the reaction of aspartic acid with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a pH of around 8-9 .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors that can handle large volumes and maintain the required reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

Analyse Des Réactions Chimiques

Mannich Reaction for Chelating Agent Formation

NCMA undergoes Mannich reactions with formaldehyde and substituted phenols to produce derivatives with enhanced metal-binding properties. These derivatives exhibit stability across a wide pH range, unlike EDTA chelates .

Example Reaction Pathway

-

NCMA + Formaldehyde + Phenol derivative → N-(2-hydroxybenzyl)-N-carboxymethylasparagic acid

-

Substituents (R = H, CH₃, OCH₃, Cl) on the phenol ring modulate chelation efficiency .

Key Derivatives and Properties

| Derivative Substitution (R) | Metal Chelated | Stability in Alkaline Soil | Application |

|---|---|---|---|

| 5-Methyl | Fe³⁺, Cu²⁺ | High | Plant iron deficiency correction |

| 3,5-Dimethyl | Mn²⁺, Zn²⁺ | Moderate | Fertilizers |

N-Alkylation Reactions

NCMA reacts with bromoacetic acid under basic conditions (pH 11, 70°C) to form N-(carboxymethyl) derivatives , critical for synthesizing bioactive peptides. For example:

-

N-Succinimidyl-4-fluorobenzoate-CML : A radioactive probe used to study macrophage lipid uptake mechanisms, achieving 84% yield in optimized conditions .

Reaction Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| pH | 11 | Maximizes nucleophilic substitution |

| Temperature | 70°C | Reduces hydrolysis side reactions |

| Base (e.g., NMM) | 3 equivalents | Neutralizes HCl, improves efficiency |

Advanced Glycation and Biochemical Interactions

While not directly a reaction of NCMA, its structural analog Nε-(carboxymethyl)lysine (CML) highlights the role of carboxymethylation in biological systems. CML binds to receptors (CD36/RAGE) on macrophages, promoting lipid uptake and atherosclerosis . This underscores the biochemical relevance of carboxymethylated compounds in pathological processes.

N-Carboxyanhydride (NCA) Formation

Though not explicitly documented for NCMA, related aspartic acid derivatives form NCAs via photochemical reactions with chloroform. For example:

Applications De Recherche Scientifique

Biomedical Applications

Wound Healing

CMA has been investigated for its role in wound healing. A study demonstrated that carboxymethyl chitosan nanoparticles loaded with bioactive peptides significantly accelerated wound healing in infected models. The nanoparticles exhibited antibacterial properties, enhancing the healing process by regulating cytokine expression and promoting cellular uptake due to their positive surface charge .

Drug Delivery Systems

CMA's ability to form hydrogels makes it suitable for drug delivery applications. Research has shown that carboxymethyl chitosan/starch hydrogels can encapsulate drugs like Amoxicillin, allowing for controlled release profiles. The swelling capacity of these hydrogels is influenced by the concentration of nanoparticles, leading to longer and more regulated drug releases compared to conventional systems .

Pharmaceutical Applications

Antimicrobial Agents

CMA derivatives have been utilized in developing antimicrobial agents. Studies indicate that carboxymethyl chitosan combined with silver nanoparticles demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This combination could be pivotal in creating medical textiles with enhanced antibacterial properties .

Anti-inflammatory Properties

CMA has shown promise in treating inflammatory conditions, such as ulcerative colitis. In vitro studies indicated that CMA-loaded nanoparticles exhibited antioxidant and anti-inflammatory effects, reducing clinical symptoms associated with colitis. The reduction of pro-inflammatory cytokines was significant, suggesting a therapeutic potential for CMA in inflammatory diseases .

Nutritional Applications

Nutraceutical Delivery

CMA is being explored for its application in nutraceuticals, particularly for the controlled release of hydrophobic vitamins like vitamin D3. The encapsulation efficiency and stability of CMA-based nanoparticles allow for improved bioavailability of these nutrients, making it a valuable tool in dietary supplements .

Table 1: Summary of Biomedical Applications of CMA

| Application | Description | Key Findings |

|---|---|---|

| Wound Healing | Enhances healing via bioactive peptide delivery | Accelerated healing, reduced infection rates |

| Drug Delivery | Forms hydrogels for controlled drug release | Improved release profiles with nanoparticle inclusion |

| Antimicrobial Agents | Combines with silver nanoparticles for enhanced antibacterial effects | Significant reduction in bacterial counts |

| Anti-inflammatory | Reduces inflammation in ulcerative colitis through nanoparticle delivery | Decreased levels of pro-inflammatory cytokines |

Table 2: Nutritional Applications of CMA

| Nutrient | Application Description | Benefits |

|---|---|---|

| Vitamin D3 | Encapsulation in CMA-based nanoparticles | Improved stability and bioavailability |

Case Studies

Case Study 1: Wound Healing Efficacy

In a controlled study, CMCS-OH30 nanoparticles were applied to full-thickness wounds infected with Staphylococcus aureus. Results showed a significant acceleration in healing times compared to controls, highlighting the effectiveness of CMA in wound management .

Case Study 2: Ulcerative Colitis Treatment

Research involving CMCS-AXT-NPs demonstrated marked improvements in symptoms associated with DSS-induced colitis. The treatment led to a substantial reduction in pro-inflammatory cytokines and improved overall gut health, suggesting CMA's potential as an anti-inflammatory agent .

Mécanisme D'action

The mechanism of action of N-(carboxymethyl)aspartic acid primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various biochemical and industrial processes. The molecular targets include metal ions such as zinc, cobalt, and lead, and the pathways involved are related to metal ion transport and stabilization .

Comparaison Avec Des Composés Similaires

N-(Carboxymethyl)aspartic acid is often compared with other chelating agents such as:

Nitrilotriacetic acid: Similar in structure but lacks the chiral center present in this compound.

Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a higher affinity for metal ions but less environmentally friendly.

N,N-Bis(carboxymethyl)aspartic acid: Another derivative of aspartic acid with similar chelating properties but different structural features.

These comparisons highlight the unique properties of this compound, such as its chiral nature and potential for environmentally friendly applications .

Activité Biologique

N-(Carboxymethyl)aspartic acid (CMA) is a derivative of aspartic acid that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its interactions with receptors, metabolic pathways, and implications in various fields of research.

This compound is characterized by the addition of a carboxymethyl group to the amino acid aspartic acid. This modification alters its solubility and biological interactions compared to its parent compound.

1. Receptor Interaction

CMA has been studied for its role as a ligand at glutamate receptors, particularly the NMDA (N-Methyl-D-aspartate) receptor. The NMDA receptor is crucial in synaptic plasticity and memory function. CMA acts as an agonist, mimicking glutamate's action, which can lead to excitotoxicity under certain conditions, similar to other NMDA receptor agonists .

2. Metabolism and Degradation

Research indicates that CMA can be metabolized by intestinal bacteria under anaerobic conditions, leading to the production of various metabolites. This metabolic pathway suggests that CMA may play a role in gut health and microbiome interactions . Notably, studies have shown that specific bacterial strains can effectively degrade CMA, which could have implications for dietary applications and gut microbiota modulation.

3. Antioxidant Properties

CMA exhibits antioxidant properties, potentially contributing to cellular protection against oxidative stress. This activity is significant in contexts such as inflammation and chronic diseases where oxidative damage is prevalent . The compound's ability to scavenge free radicals may enhance its therapeutic potential.

Study on Antioxidant Effects

A study conducted on CMA's antioxidant effects demonstrated that it could reduce oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS). The results indicated a significant decrease in lipid peroxidation levels, suggesting that CMA could be beneficial in preventing oxidative damage in various biological systems.

Research on Gut Microbiota Interaction

Another study focused on the interaction between CMA and gut microbiota revealed that certain bacterial populations increased in abundance following CMA administration. This shift was associated with improved gut health indicators, including enhanced barrier function and reduced inflammation markers .

Data Tables

| Biological Activity | Mechanism | Implication |

|---|---|---|

| NMDA Receptor Agonist | Mimics glutamate action | Potential excitotoxicity |

| Antioxidant Activity | Scavenges free radicals | Cellular protection against oxidative stress |

| Metabolic Pathway | Degradation by intestinal bacteria | Implications for gut health |

Propriétés

IUPAC Name |

2-(carboxymethylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6/c8-4(9)1-3(6(12)13)7-2-5(10)11/h3,7H,1-2H2,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLHODXEDLCLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)NCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438001 | |

| Record name | N-(Carboxymethyl)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41035-84-1 | |

| Record name | N-(Carboxymethyl)aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.